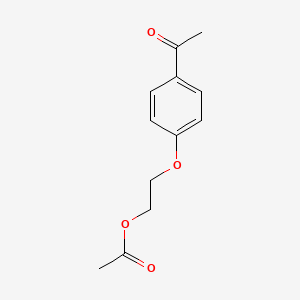

4'-(2-Acetoxyethoxy)acetophenone

Description

4'-(2-Acetoxyethoxy)acetophenone (CAS 75230-41-0) is an acetophenone derivative characterized by a 2-acetoxyethoxy substituent at the para position of the aromatic ring. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol and a melting point of 64°C . This compound was first isolated from the ethanol extract of Artemisia lactiflora Wall.ex DC., a plant used in traditional medicine, marking its initial discovery in a natural source . Structurally, the acetoxyethoxy group introduces both ester and ether functionalities, which may influence its solubility, stability, and biological interactions compared to simpler acetophenone derivatives.

Properties

IUPAC Name |

2-(4-acetylphenoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)11-3-5-12(6-4-11)16-8-7-15-10(2)14/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEONNVSUEWQGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339917 | |

| Record name | 4'-(2-Acetoxyethoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75230-41-0 | |

| Record name | 4'-(2-Acetoxyethoxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-(2-Acetoxyethoxy)acetophenone typically involves the reaction of 4-hydroxyacetophenone with ethylene oxide followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the initial reaction and an acid catalyst for the acetylation step . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4’-(2-Acetoxyethoxy)acetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

4’-(2-Acetoxyethoxy)acetophenone is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.

Mechanism of Action

The mechanism by which 4’-(2-Acetoxyethoxy)acetophenone exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Acetophenone derivatives exhibit diverse biological and industrial applications, modulated by their substituents. Below is a detailed comparison of 4'-(2-Acetoxyethoxy)acetophenone with key analogs:

Structural and Physical Properties

Key Observations :

- Thermal Stability: Its melting point (64°C) is higher than 4'-methoxyacetophenone (36–38°C) but lower than 4'-hydroxyacetophenone (109–111°C), reflecting the balance between hydrogen bonding and steric effects .

- Functional Groups : The ester moiety in the acetoxyethoxy substituent may confer hydrolytic instability under basic conditions, unlike ethers (e.g., methoxy) or halogens (e.g., difluoromethoxy) .

Biological Activity

4'-(2-Acetoxyethoxy)acetophenone, with the chemical formula CHO, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by an acetoxy group and an ethoxy chain attached to the acetophenone structure. The presence of these functional groups may influence its solubility, reactivity, and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that acetophenone derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of the microbial cell membrane or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of acetophenone derivatives. This compound has been noted for its ability to induce apoptosis in cancer cells. The compound may exert its effects through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.

Table 1: Summary of Anticancer Studies on Acetophenone Derivatives

| Study Reference | Cell Line | Concentration (µM) | Effect Observed | Mechanism |

|---|---|---|---|---|

| MCF-7 | 10-50 | Apoptosis | Caspase activation | |

| HeLa | 5-25 | Growth inhibition | Cell cycle arrest | |

| A549 | 20-100 | Reduced viability | ROS generation |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential application in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on various acetophenone derivatives, including this compound, demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy, revealing zones of inhibition that confirmed the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, this compound was tested against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as a potential anticancer agent.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cell proliferation and inflammation.

- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.

- Membrane Disruption: Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.